
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Overview
Description
“6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H13N3O . It has a molecular weight of 203.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile” consists of a pyridine ring attached to a piperidine ring via a carbonitrile group . The piperidine ring carries a hydroxyl group . The InChI key for this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile” are not fully detailed in the sources I found. It’s known that its molecular weight is 203.24 , but other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Antitumor Activity
A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and their antiproliferative activity was evaluated against four human tumor cell lines (MGC-803, PC-3, A549, H1975) using the MTT method in vitro . Most of the compounds showed moderate anti-proliferative activities .
Inhibition of Colony Formation
Preliminary antitumor mechanism studies revealed that these compounds could inhibit colony formation and cell migration of H1975 cells . This suggests potential applications in preventing the spread of cancer cells.
Induction of Apoptosis
The compounds induced H1975 cells apoptosis in a dose-dependent manner . This means they could potentially be used to trigger programmed cell death in cancer cells, a key strategy in cancer treatment.
Cell Cycle Arrest
The compounds were found to cause H1975 cell cycle arrest in the S phase, inhibiting cell proliferation . This could be another mechanism through which these compounds exert their antitumor effects.
Anticancer Activity
Piperidine derivatives are being utilized in different ways as anticancer agents . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Synthesis of Various Derivatives
The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . It can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Safety and Hazards
properties
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFEUGDTPBSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |
CAS RN |
1017034-18-2 | |
| Record name | 6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


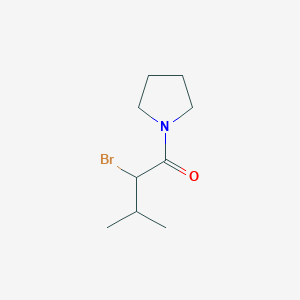




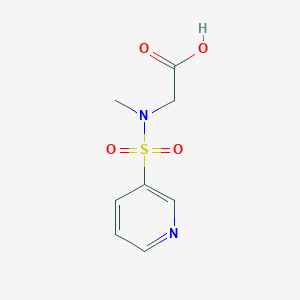
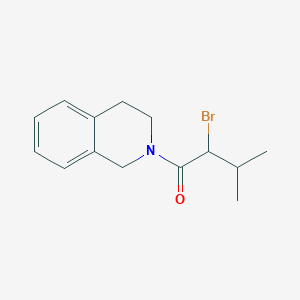
amine](/img/structure/B3199679.png)
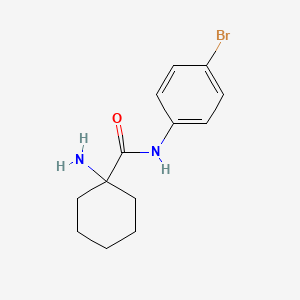
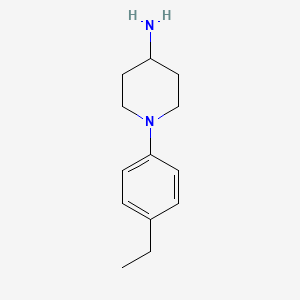
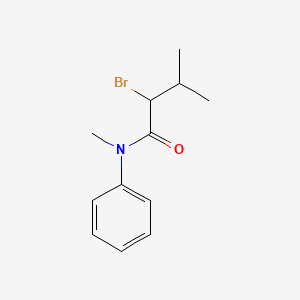
![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)
